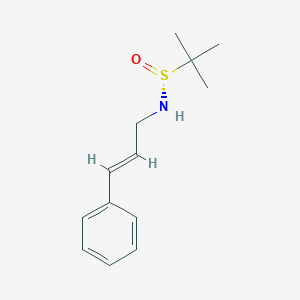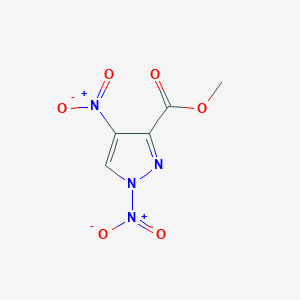![molecular formula C8H8N2S B13918644 Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
Thieno[3,2-c]pyridin-2-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[3,2-c]pyridin-2-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the cyclization of 2-aminothiophene derivatives with appropriate aldehydes or ketones to form the thieno[3,2-c]pyridine scaffold . The methanamine group can then be introduced via reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of thieno[3,2-c]pyridin-2-ylmethanamine may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
Thieno[3,2-c]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Thieno[3,2-c]pyridin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of thieno[3,2-c]pyridin-2-ylmethanamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition of kinase activity, which is crucial in the treatment of various diseases, including cancer .
類似化合物との比較
Similar Compounds
Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Thieno[3,4-b]pyridine: Known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
Thieno[3,2-c]pyridin-2-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development .
特性
分子式 |
C8H8N2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC名 |
thieno[3,2-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2 |
InChIキー |
MWPZMIAZMPWLHW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1SC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
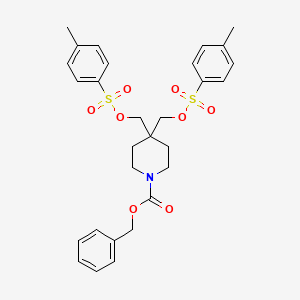
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
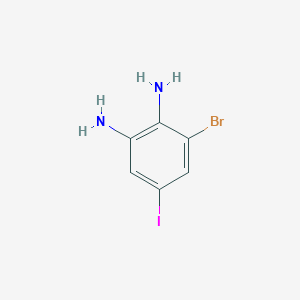
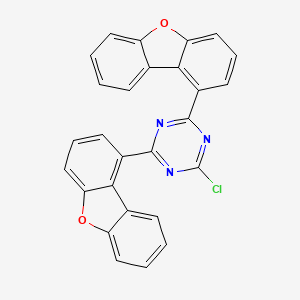
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
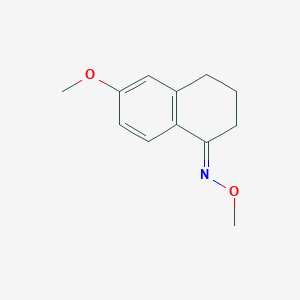
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
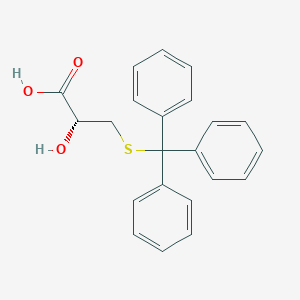
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
